ZL-Pin13

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

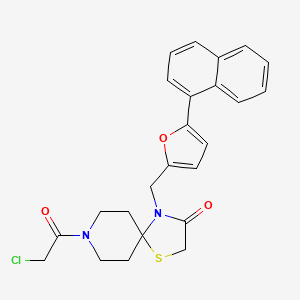

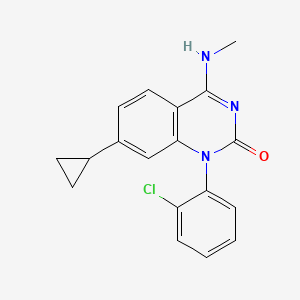

ZL-Pin13 is a potent covalent inhibitor of cellular activity that selectively targets the peptidyl-prolyl isomerase NIMA-interacting-1 (Pin1). This compound has shown significant efficacy in inhibiting the proliferation of MDA-MB-231 cells, a type of breast cancer cell line, and downregulating Pin1 substrates .

Métodos De Preparación

The synthesis of ZL-Pin13 involves a structure-guided optimization process. Initially, a novel hit compound, ZL-Pin01, was identified through screening an in-house library. This compound covalently modified Pin1 at Cys113. Crystallographic studies then guided the optimization process, leading to the development of this compound . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed.

Análisis De Reacciones Químicas

ZL-Pin13 undergoes covalent modification reactions, specifically targeting the cysteine residue at position 113 of Pin1. This covalent interaction is crucial for its inhibitory activity. The compound’s efficacy is measured by its half-maximal inhibitory concentration (IC50) value, which is 67 nanomolar . The major product formed from this reaction is the covalently modified Pin1 enzyme.

Aplicaciones Científicas De Investigación

ZL-Pin13 has several scientific research applications:

Chemistry: It serves as a potent inhibitor for studying the functional roles of Pin1 in various biochemical pathways.

Biology: this compound is used to investigate the cellular mechanisms involving Pin1, particularly in cancer cell proliferation.

Medicine: The compound is being explored for its potential therapeutic applications in treating cancers where Pin1 is aberrantly activated.

Mecanismo De Acción

ZL-Pin13 exerts its effects by covalently binding to the cysteine residue at position 113 of Pin1. This binding inhibits the isomerase activity of Pin1, leading to the downregulation of its substrates. The inhibition of Pin1 disrupts multiple cancer-driving pathways, thereby inhibiting the proliferation of cancer cells .

Comparación Con Compuestos Similares

ZL-Pin13 is compared with other similar compounds such as ZL-Pin01. While ZL-Pin01 also targets Pin1, this compound has a significantly lower IC50 value (67 nanomolar compared to 1.33 micromolar for ZL-Pin01), indicating higher potency . The unique structural optimization of this compound, guided by crystallographic studies, contributes to its enhanced efficacy.

List of Similar Compounds

- ZL-Pin01

- Other Pin1 inhibitors (specific names not disclosed in the available literature)

Propiedades

Fórmula molecular |

C24H23ClN2O3S |

|---|---|

Peso molecular |

455.0 g/mol |

Nombre IUPAC |

8-(2-chloroacetyl)-4-[(5-naphthalen-1-ylfuran-2-yl)methyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one |

InChI |

InChI=1S/C24H23ClN2O3S/c25-14-22(28)26-12-10-24(11-13-26)27(23(29)16-31-24)15-18-8-9-21(30-18)20-7-3-5-17-4-1-2-6-19(17)20/h1-9H,10-16H2 |

Clave InChI |

CQONNOYAHGRTDI-UHFFFAOYSA-N |

SMILES canónico |

C1CN(CCC12N(C(=O)CS2)CC3=CC=C(O3)C4=CC=CC5=CC=CC=C54)C(=O)CCl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

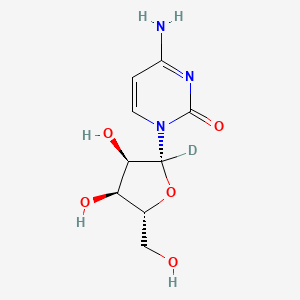

![[(2R,5R)-3-acetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12410218.png)

![1-[(2R,4S,5R)-3-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410257.png)

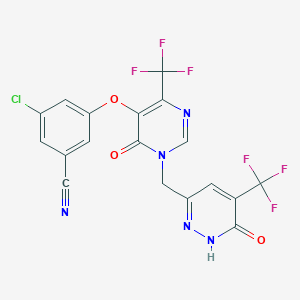

![2-[1-[7-[5-[2-(dimethylamino)ethoxy]indol-1-yl]-1,8-naphthyridin-2-yl]indol-5-yl]oxy-N,N-dimethylethanamine](/img/structure/B12410261.png)